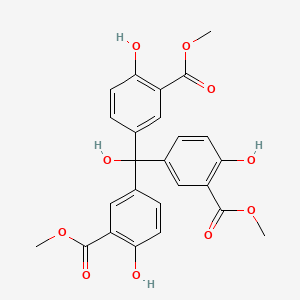
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is an organic compound with the molecular formula C25H22O10 It is characterized by its three hydroxy and methoxycarbonyl groups attached to a central carbinol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol typically involves the reaction of 4-hydroxy-3-methoxycarbonylbenzaldehyde with a suitable reducing agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl groups can be reduced to alcohols or other derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol exerts its effects is primarily through its functional groups. The hydroxy and methoxycarbonyl groups can interact with various molecular targets, influencing biochemical pathways. For example, the hydroxy groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Tris(4-hydroxyphenyl)methane: Similar structure but lacks the methoxycarbonyl groups.
Tris(4-methoxyphenyl)methane: Similar structure but lacks the hydroxy groups.
Uniqueness: Tris(4-Hydroxy-3-methoxycarbonylphenyl)carbinol is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications .
Propiedades
Número CAS |
128626-48-2 |
|---|---|
Fórmula molecular |
C25H22O10 |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-[hydroxy-bis(4-hydroxy-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C25H22O10/c1-33-22(29)16-10-13(4-7-19(16)26)25(32,14-5-8-20(27)17(11-14)23(30)34-2)15-6-9-21(28)18(12-15)24(31)35-3/h4-12,26-28,32H,1-3H3 |
Clave InChI |
PYBWMVOTCMEAJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(=O)OC)(C3=CC(=C(C=C3)O)C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



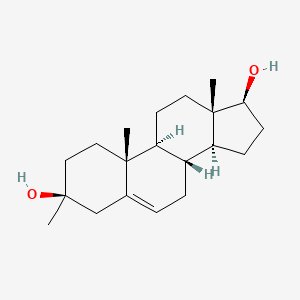
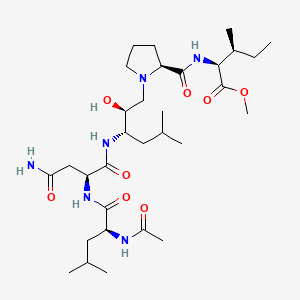
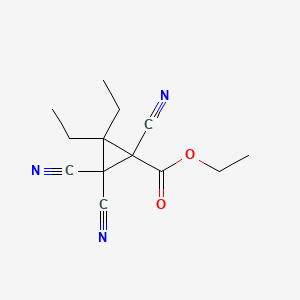
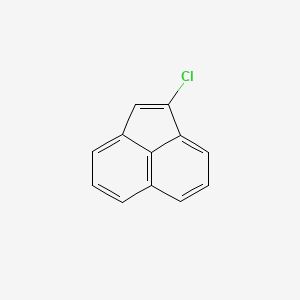
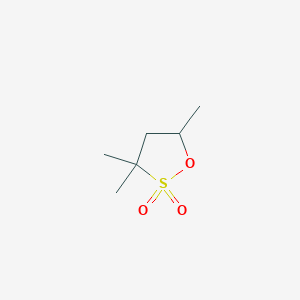
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

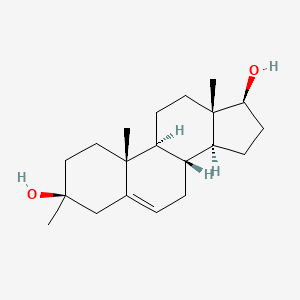
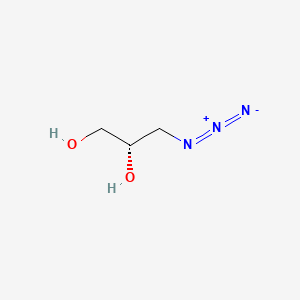

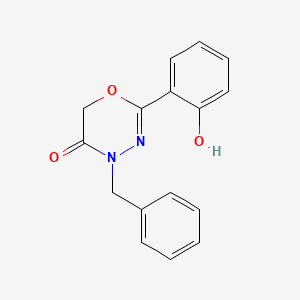

![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
